2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine
Description
Significance of Heterocyclic Frameworks in Advanced Chemical Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the landscape of modern chemical research. Their structural diversity and the unique physicochemical properties imparted by the presence of heteroatoms such as nitrogen, oxygen, and sulfur, make them indispensable scaffolds in a vast array of scientific disciplines. In medicinal chemistry, heterocyclic moieties are integral to the structure of a majority of pharmaceuticals, where they play crucial roles in binding to biological targets and modulating physiological responses. Beyond the life sciences, these frameworks are pivotal in the development of advanced materials, including organic light-emitting diodes (OLEDs), conductive polymers, and functional dyes. The capacity for extensive functionalization of heterocyclic rings allows for the fine-tuning of their electronic and steric properties, making them versatile building blocks for the synthesis of complex molecules with tailored functions.
The Oxazole (B20620) Moiety: A Versatile Scaffold in Organic Synthesis and Chemical Biology
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in the realms of organic synthesis and chemical biology. First prepared in 1947, this aromatic ring system is a common feature in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. nih.gov The utility of oxazole derivatives spans from antimicrobial and anticancer agents to anti-inflammatory and antidiabetic compounds. nih.gov The arrangement of heteroatoms in the oxazole ring allows for diverse non-covalent interactions with biological macromolecules like enzymes and receptors, which is a key factor in their pharmacological profiles. nih.gov From a synthetic standpoint, numerous methods have been developed for the construction of the oxazole core, including the Robinson-Gabriel synthesis, the van Leusen reaction, and various cyclization strategies, attesting to its importance and versatility. ijpsonline.com
Contextualization of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine within Oxazole Research
Due to the limited availability of specific experimental data for this compound, the following table presents the physicochemical properties of a closely related isomer, C-[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE (CAS No. 724412-56-0), to provide a contextual reference. chemicalbook.com
| Property | Value |
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.1 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
885273-09-6 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |
InChI Key |
OSZSVBAJLKEKFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 2 3 Bromo Phenyl Oxazol 4 Yl Methylamine
Reactivity Profile of the Oxazole (B20620) Core in 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is derived from the delocalization of a lone pair from the oxygen atom. oxfordsciencetrove.com The presence of the electronegative pyridine-like nitrogen atom deactivates the ring towards electrophilic attack compared to its furan (B31954) analogue, while increasing its susceptibility to nucleophilic attack. oxfordsciencetrove.com The acidity of the hydrogens on the oxazole ring generally decreases in the order C2 > C5 > C4. tandfonline.comsemanticscholar.org
Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-deficient. oxfordsciencetrove.compharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring. tandfonline.compharmaguideline.com When substitution does occur, it preferentially takes place at the electron-rich C5 position. wikipedia.orgbrainly.in In the case of this compound, the 2-position is occupied by the deactivating 3-bromophenyl group, and the 4-position holds the aminomethyl substituent. The aminomethyl group, being weakly activating, may slightly enhance the reactivity of the ring, but significant electrophilic substitution is not anticipated.
Nucleophilic Substitution: Nucleophilic attack is more common on the oxazole ring, particularly at the C2 position, which is the most electron-deficient due to its position between the two heteroatoms. pharmaguideline.combrainly.in Nucleophilic substitution reactions on the oxazole ring itself are relatively rare unless a good leaving group is present. tandfonline.comsemanticscholar.org The ease of displacement for halogens on an oxazole ring follows the order C2 >> C4 > C5. tandfonline.comthepharmajournal.com While the target molecule does not have a halogen on the oxazole core, the C2 position is highly susceptible to attack by strong nucleophiles, which can lead to ring-opening rather than direct substitution. pharmaguideline.com
Interactive Table 1: Predicted Reactivity at Oxazole Ring Positions
| Ring Position | Substituent | Predicted Electrophilic Reactivity | Predicted Nucleophilic Reactivity | Rationale |
| C2 | 3-Bromophenyl | Very Low | High | Flanked by two electronegative heteroatoms (O and N), making it highly electron-deficient and susceptible to nucleophilic attack. pharmaguideline.combrainly.in |
| C4 | -CH₂NH₂ | Low | Low | Occupied by the aminomethyl group; not the most electron-deficient or electron-rich site. |
| C5 | -H | Moderate | Low | Generally the most electron-rich position, making it the preferred site for electrophilic attack if conditions are forcing. tandfonline.comwikipedia.org |
The oxazole ring, despite its aromaticity, can undergo cleavage under various reaction conditions. Nucleophilic attack, particularly at the C2 position, can initiate ring-opening. pharmaguideline.com For instance, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form other heterocyles, such as imidazoles. pharmaguideline.com Oxidizing agents like potassium permanganate (B83412) or ozone can also readily open the oxazole ring. pharmaguideline.com
Oxazoles are also known to participate in rearrangement reactions. Photochemical processes can induce transformations and rearrangements of the oxazole core. tandfonline.com Additionally, thermal rearrangements, such as the Cornforth rearrangement, are known pathways for substituted oxazoles. tandfonline.com More recently, novel skeletal rearrangements of oxazoles to form larger rings like azepines or different five-membered rings like pyrroles have been developed via dynamic electrocyclization processes. nih.gov These pathways offer potential, yet unexplored, routes for transforming the core structure of this compound.
Role of the Bromine Atom in Downstream Chemical Transformations
The bromine atom on the phenyl ring is a versatile functional handle for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It significantly enhances the synthetic utility of the molecule by providing a site for metal-mediated transformations.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org Aryl bromides readily undergo this transformation when treated with strong organometallic bases, most commonly alkyllithium reagents like n-butyllithium (n-BuLi). ias.ac.in This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu
The reaction of this compound with n-BuLi would result in the rapid and regioselective formation of a new organolithium intermediate. This highly nucleophilic aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents at the 3-position of the phenyl ring. tcnj.edu
Interactive Table 2: Potential Products via Halogen-Metal Exchange
| Electrophile | Reagent Example | Resulting Functional Group at Phenyl C3 |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol (-CH(OH)R) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |
| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (-B(OH)₂) |
| Isocyanates | Phenyl isocyanate | Amide (-CONHPh) |
The carbon-bromine (C-Br) bond is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures. The C-Br bond can be activated by a palladium(0) catalyst, initiating a catalytic cycle that forms new bonds. mdpi.com This approach allows for the coupling of the aryl bromide moiety with a wide array of partners.
Notable examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating a biaryl system. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Carbonylative Couplings: Reaction in the presence of carbon monoxide to introduce a carbonyl group, leading to esters, amides, or ketones.
Interactive Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagents/Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-substituted alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl alkyne |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | Diaryl amine |
| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl or Aryl-vinyl derivative |
Amine-Based Reactivity and Derivatization Pathways
The primary aminomethyl group (-CH₂NH₂) at the C4 position of the oxazole ring is a key site for derivatization. As a primary amine, it is both basic and nucleophilic, allowing for a wide range of chemical modifications. The presence of this group is crucial for creating analogues and for applications where this functionality can interact with biological targets or be used as a synthetic anchor. researchgate.netnih.gov
Common derivatization pathways include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. However, this can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts.
Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines in a more controlled manner than direct alkylation.
Michael Addition: As a nucleophile, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds.
These reactions allow for the systematic modification of the molecule's properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which is essential in fields like medicinal chemistry.
Interactive Table 4: Derivatization of the Aminomethyl Group
| Reaction Type | Reagent | Functional Group Transformation |
| Acylation | Acetyl chloride (CH₃COCl) | -CH₂NH₂ → -CH₂NHC(O)CH₃ (Amide) |
| Sulfonylation | Tosyl chloride (TsCl) | -CH₂NH₂ → -CH₂NHTs (Sulfonamide) |
| Reductive Amination | Benzaldehyde, NaBH₃CN | -CH₂NH₂ → -CH₂NHCH₂Ph (Secondary Amine) |
| Alkylation | Methyl Iodide (CH₃I) | -CH₂NH₂ → -CH₂NHCH₃ / -CH₂N(CH₃)₂ |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | -CH₂NH₂ → -CH₂NHBoc (Carbamate) |
Acylation and Alkylation Reactions
The primary amine group (-CH₂NH₂) on the oxazole ring is the most probable site for acylation and alkylation reactions. As a primary amine, it contains a nucleophilic nitrogen atom with a lone pair of electrons, making it reactive towards electrophiles.
Acylation: In a typical acylation reaction, the amine would act as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent such as an acyl chloride or anhydride. This would result in the formation of an amide. The general mechanism involves nucleophilic addition to the carbonyl group, followed by the elimination of a leaving group (e.g., chloride).
Alkylation: Similarly, the primary amine can undergo nucleophilic substitution with alkyl halides. The nitrogen atom would attack the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. Further alkylation could potentially occur to form tertiary amines or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reactants. While these reactions are characteristic of primary amines, no specific studies detailing the conditions or outcomes for this compound have been found.
Condensation and Imine Formation
The primary amine of this compound is expected to undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. libretexts.org
The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group by the acid catalyst allows for the elimination of a water molecule, leading to the formation of an iminium ion. Deprotonation of the nitrogen then yields the final imine product. libretexts.org While this is a fundamental reaction of primary amines, specific examples involving this compound, including reaction partners or conditions, are not documented in the available literature.
Photochemical and Electrochemical Reactivity Considerations
Detailed photochemical or electrochemical studies specifically on this compound have not been reported. However, the reactivity can be inferred from the constituent parts of the molecule.
Photochemical Reactivity: Phenyl-substituted oxazoles are known to undergo photochemical rearrangements. For instance, irradiation of 2-phenyloxazole (B1349099) can lead to isomerization, forming products like 4-phenyloxazole (B1581195) and 3-phenylisoxazole (B85705) through intermediate azirine derivatives. rsc.org The presence of the bromophenyl group and the methylamine (B109427) substituent would likely influence the excited-state electronics and the course of such photoreactions, but specific pathways for the title compound are unconfirmed.
Electrochemical Reactivity: The electrochemical behavior would likely involve the bromo-phenyl and oxazole moieties. Aromatic bromine compounds can undergo reductive dehalogenation. Studies on related compounds like 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) show that the bromophenyl group can be a site for electrochemical reactions, such as in Suzuki cross-coupling. semanticscholar.orgresearchgate.net The oxazole ring itself can also be electrochemically active. tandfonline.com However, without experimental data for this compound, any discussion of its specific redox potentials or reaction pathways remains speculative.
Computational and Theoretical Investigations of 2 3 Bromo Phenyl Oxazol 4 Yl Methylamine
Quantum Chemical Characterization (e.g., DFT Studies, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the electronic nature and reactivity of a compound.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would involve the calculation of molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. A lower HOMO-LUMO energy gap typically suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis would involve systematically exploring the potential energy surface of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine to identify stable conformers. This process would reveal the most likely shapes the molecule adopts and the energy barriers between different conformations, which is critical for understanding its interactions with biological targets.
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
To understand the behavior of the compound in a realistic environment, molecular dynamics (MD) simulations would be performed. These simulations model the movement of the molecule and surrounding solvent molecules over time. MD studies provide valuable information on how the solvent influences the conformation and dynamics of the compound and can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding.
Predictive Modeling of Chemical Transformations (e.g., Transition State Calculations)
Computational methods can also be employed to predict the outcomes of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and reaction pathways for potential chemical transformations of this compound. This predictive power is invaluable for designing synthetic routes and understanding metabolic pathways.
Structure Activity Relationship Sar Studies and Ligand Design Principles Pertaining to Oxazole Methylamine Scaffolds
Impact of Substituents on Oxazole (B20620) Ring Activity and Selectivity
Substitutions on the oxazole ring can modulate the molecule's electron density, lipophilicity, and steric profile. For instance, introducing electron-donating groups (EDGs) can increase the basicity of the ring nitrogen, potentially enhancing hydrogen bonding with target proteins. Conversely, electron-withdrawing groups (EWGs) can make the ring more susceptible to nucleophilic attack and alter its interaction profile. clockss.org In the context of 2-phenyl-oxazole derivatives, modifications at the 4- and 5-positions are common strategies to explore the SAR. A study on 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles demonstrated that various substituents at the 5-position significantly influenced their anticancer activity against different cell lines. biointerfaceresearch.com
The table below illustrates hypothetical SAR data for substituents at the C5 position of a 2-(3-bromophenyl)oxazole core, demonstrating how minor changes can impact biological activity.
| Compound ID | R Group at C5-position | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
| 1a | -H | 150 | Baseline activity of the unsubstituted core. |
| 1b | -CH₃ | 125 | Small alkyl group may provide favorable van der Waals interactions in a hydrophobic pocket. |
| 1c | -CF₃ | 250 | Strong electron-withdrawing group alters ring electronics, potentially reducing binding affinity. |
| 1d | -OCH₃ | 90 | Methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target. |
| 1e | -Cl | 110 | Halogen substitution can increase lipophilicity and may engage in halogen bonding, enhancing binding. |
This table is for illustrative purposes to demonstrate SAR principles.
Influence of the Bromophenyl Moiety on Molecular Recognition
The 2-(3-bromophenyl) group is a critical component of the scaffold, significantly influencing its interaction with biological targets. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions within the active site of a protein or enzyme. The position and nature of the substituent on this ring are key determinants of binding affinity and selectivity.
The bromine atom at the meta-position (position 3) has several important effects:
Electronic Effect : Bromine is an electron-withdrawing group, which influences the electron density of the entire molecule, including the attached oxazole ring. nih.gov
Steric and Lipophilic Profile : The bromine atom is relatively large and lipophilic, which can enhance binding in hydrophobic pockets and improve membrane permeability.
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a target protein. This type of interaction is increasingly recognized as a valuable tool in rational drug design for enhancing affinity and selectivity.
SAR studies often involve modifying this part of the molecule to probe the requirements of the binding pocket, as shown in the hypothetical data below.
| Compound ID | Substitution at Phenyl Ring (Position 3) | Hypothetical Binding Affinity (Kᵢ, nM) | Rationale for Affinity Change |
| 2a | -H | 200 | Phenyl ring provides baseline hydrophobic interaction. |
| 2b | -F | 150 | Fluorine is small, electronegative, and can form favorable interactions, but lacks strong halogen bonding potential. |
| 2c | -Cl | 80 | Chlorine can form halogen bonds and provides a good balance of size and lipophilicity. |
| 2d | -Br | 50 | Bromine offers a stronger potential for halogen bonding and increased lipophilicity, leading to tighter binding. |
| 2e | -I | 75 | Iodine is a very strong halogen bond donor but its large size may introduce steric clashes in some binding sites. |
| 2f | -CH₃ | 180 | A methyl group increases lipophilicity but cannot form halogen bonds, resulting in slightly lower affinity than -H. |
This table is for illustrative purposes to demonstrate SAR principles.
Role of the Methylamine (B109427) Side Chain in Ligand-Target Interactions
The methylamine side chain at the C4 position of the oxazole ring is a key pharmacophoric feature, primarily due to its ability to form strong interactions with biological targets. semanticscholar.org Its main roles include:
Ionic and Hydrogen Bonding : At physiological pH, the primary amine is protonated, carrying a positive charge. This allows it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site. It can also act as a potent hydrogen bond donor. nih.gov
Conformational Flexibility : The methylene (B1212753) linker (-CH₂-) between the oxazole ring and the amine group provides rotational flexibility. This allows the amine to orient itself optimally within the binding pocket to establish key interactions, which can be crucial for high-affinity binding.
Solubility : The polar, ionizable nature of the amine group generally improves the aqueous solubility of the compound, which is a favorable property for drug candidates.
Modifications to this side chain, such as N-alkylation or changing the linker length, are common strategies to fine-tune binding affinity and pharmacokinetic properties.
Bioisosteric Replacements and Their Mechanistic Implications
Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. drughunter.comcambridgemedchemconsulting.com For the 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine scaffold, several bioisosteric replacements can be considered for each key moiety.
Oxazole Ring : The oxazole ring can be replaced by other five-membered aromatic heterocycles like isoxazole (B147169), thiazole (B1198619), 1,2,4-oxadiazole, or imidazole. nih.gov Each replacement alters the geometry, electronic distribution, and hydrogen bonding capacity of the core. For example, replacing oxazole with thiazole introduces a sulfur atom, which is larger and less electronegative than oxygen, potentially altering binding interactions and metabolic pathways. esisresearch.org
Amine Group : The primary amine can be replaced with other groups that can act as hydrogen bond donors or acceptors. For instance, a hydroxyl group or a small amide could mimic some of the hydrogen bonding capabilities. Trifluoroethylamine has been used as a bioisostere for an amide, as it maintains hydrogen bond-donating properties while having reduced basicity. u-tokyo.ac.jp
Phenyl Ring : The phenyl ring can be substituted with other aromatic systems like pyridine (B92270) or thiophene (B33073) to modulate properties and introduce new interaction points.
| Original Moiety | Potential Bioisostere | Rationale and Mechanistic Implication |
| Oxazole | Thiazole, Isoxazole | Alters ring electronics and hydrogen bonding pattern; may improve metabolic stability. |
| Bromine | Chlorine (Cl), Trifluoromethyl (CF₃) | Modulates lipophilicity and electronic effects. CF₃ is a strong electron-withdrawing group and H-bond acceptor; Cl can also form halogen bonds. |
| Phenyl | Pyridyl, Thienyl | Introduces heteroatoms that can act as H-bond acceptors and alter the overall polarity and solubility of the molecule. |
| -CH₂NH₂ | -CH₂OH, -CONH₂ | Replaces the basic amine to probe the necessity of the positive charge. The alcohol and amide can still act as H-bond donors/acceptors. |
This table presents potential bioisosteric replacements and their general rationale in drug design.
Pharmacophore Elucidation and Molecular Docking Studies
Pharmacophore modeling and molecular docking are computational techniques used to understand and predict how a ligand interacts with its biological target at a molecular level. nih.govresearchgate.net
A pharmacophore model for the this compound scaffold can be elucidated based on its key structural features. This model represents the essential spatial arrangement of features required for biological activity. nih.gov For this scaffold, a hypothetical pharmacophore would likely include:
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |
| Aromatic Ring (AR) | 3-Bromophenyl group | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptor (HBA) | Nitrogen/Oxygen atom of the oxazole ring | Hydrogen bonding |
| Halogen Bond Donor (HBD) | Bromine atom | Halogen bonding |
| Positive Ionizable (PI) | Methylamine side chain | Ionic interactions, hydrogen bonding |
Molecular docking studies would then be used to place the this compound molecule into the three-dimensional structure of a target protein's active site. ekb.egnih.gov Such studies can predict the binding conformation and affinity of the ligand. A typical docking simulation might reveal that the 3-bromophenyl group settles into a hydrophobic pocket, with the bromine atom forming a halogen bond with a backbone carbonyl oxygen. Simultaneously, the protonated methylamine group could form a salt bridge with an aspartic acid residue at the pocket's entrance, anchoring the ligand in place. nih.gov These computational insights are invaluable for rationalizing observed SAR data and guiding the design of new, more potent analogues. pnrjournal.com
Mechanisms of Biological Interaction and Target Engagement for Oxazole Methylamine Derivatives
Exploration of Enzyme Inhibition Mechanisms
Oxazole-methylamine derivatives have been investigated as inhibitors of several enzyme classes. The inhibitory mechanism is highly dependent on the specific enzyme and the substitution pattern of the oxazole (B20620) derivative. The 2-phenyl group can fit into hydrophobic pockets within the enzyme's active or allosteric sites, while the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The methylamine (B109427) group at the 4-position can form hydrogen bonds or ionic interactions with amino acid residues.
Research into structurally related compounds has identified several enzymatic targets for the oxazole scaffold. For instance, certain 2-phenylbenzoxazole (B188899) derivatives have shown potent inhibitory activity against tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. nih.gov In other studies, phenyl-substituted oxazole derivatives were designed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. nih.govebi.ac.uk Docking studies of these compounds suggested that substituents on the phenyl ring could form key interactions within the metal-binding domain of the PDE4B active site. nih.govebi.ac.uk Furthermore, the benzoxazole (B165842) scaffold has been implicated in the inhibition of bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com
| Compound Class | Target Enzyme | IC₅₀ (µM) | Mechanism Notes |
| Phenyl-substituted Oxazole | Phosphodiesterase 4 (PDE4B) | 1.4 | Interaction with the metal binding pocket domain. nih.govebi.ac.uk |
| 6-Chloro-2-(2,4-dihydroxyphenyl)benzoxazole | Mushroom Tyrosinase | > 200 | Hydroxyl groups on the phenyl ring are crucial for activity. nih.gov |
| 2-Arylbenzoxazole Derivative | Bacterial DNA Gyrase/Topoisomerase IV | - | Proposed mechanism involves disruption of DNA replication and repair. mdpi.com |
Receptor Binding Modalities and Allosteric Modulation
The structural features of oxazole-methylamine derivatives make them suitable candidates for binding to various receptors. The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor's binding pocket. The oxazole ring itself, with its heteroatoms, can act as a hydrogen bond acceptor. semanticscholar.org The methylamine side chain is a potential hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.
Studies on related heterocyclic structures have demonstrated high-affinity binding to specific receptors. For example, halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides have been developed as high-affinity ligands for peripheral benzodiazepine (B76468) receptors (PBR), with some derivatives showing Kᵢ values in the low nanomolar range. nih.gov Similarly, oxadiazole derivatives have been designed as ligands for the benzodiazepine binding site on the GABA-A receptor. semanticscholar.orgresearchgate.net Oxazole derivatives have also been successfully developed as potent T-type calcium channel blockers, with some compounds exhibiting IC₅₀ values comparable to the established drug mibefradil. nih.gov
Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity, is another potential mechanism. The diverse substitution patterns achievable with the oxazole scaffold allow for the fine-tuning of interactions required for binding to these often less-conserved allosteric sites. researchgate.net
| Compound Class | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Notes |
| Iodinated Indolylglyoxylamide | Peripheral Benzodiazepine Receptor (PBR) | Kᵢ = 2.6 nM | High affinity and selectivity. nih.gov |
| Fluorinated Indolylglyoxylamide | Peripheral Benzodiazepine Receptor (PBR) | Kᵢ = 6.2 nM | High affinity and selectivity. nih.gov |
| Diphenyl-1,3,4-oxadiazole Derivative | Benzodiazepine Receptor | IC₅₀ = 1.54 nM | Acts as a potent ligand. researchgate.net |
| Arylpiperazinylalkylamine-substituted Oxazole | T-type Calcium Channel (Caᵥ3.1) | IC₅₀ = 0.65 µM | Activity comparable to the reference drug mibefradil. nih.gov |
Disruption of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.govrsc.org The typically large and flat interfaces of PPIs have made them challenging targets for small molecules. nih.gov However, the discovery of "hot spots"—small regions that contribute most of the binding energy—has enabled the design of small-molecule inhibitors. rsc.org
The oxazole scaffold is well-suited for developing PPI inhibitors because it can serve as a rigid core to orient various substituents in three-dimensional space, mimicking the presentation of critical amino acid side chains at the PPI interface. nih.gov By rationally designing the substituents on the 2-, 4-, and 5-positions of the oxazole ring, it is possible to create molecules that effectively occupy the hydrophobic pockets within a PPI hot spot.
A notable example is the development of oxazole-based small molecules to inhibit the dimerization of the Signal Transducer and Activator of Transcription 3 (Stat3) protein. nih.gov Stat3 is a transcription factor that is often constitutively active in cancer. By designing trisubstituted oxazoles, researchers were able to create nonpeptidic inhibitors that could effectively disrupt Stat3-Stat3 dimerization, leading to the suppression of its downstream signaling. nih.gov This approach highlights the potential of the oxazole core as a platform for creating potent and specific modulators of PPIs. nih.govnih.gov
| Oxazole-Based Inhibitor | Protein-Protein Interaction Target | IC₅₀ (µM) | Biological Effect |
| S3I-M2001 (Oxazole-based) | Stat3 Dimerization | 58 | Inhibition of Stat3 function, induction of apoptosis. nih.gov |
| Oxazole 10 (S3I-M2001 analog) | Stat3 Dimerization | 33 | Potent disruption of Stat3 dimers. nih.gov |
| Oxazole-hydroxyproline scaffold | VHL/HIF1α | 1 | Mimics a tripeptide epitope to inhibit the interaction. nih.gov |
Modulation of Cellular Pathways (e.g., signal transduction, apoptosis mechanisms)
By engaging with specific enzymes, receptors, or protein-protein interactions, oxazole-methylamine derivatives can modulate various cellular signaling pathways. A significant area of research for oxazole-containing compounds is the induction of apoptosis, or programmed cell death, a critical pathway in development and disease, particularly cancer. benthamdirect.combenthamscience.com
Several studies have identified oxazole derivatives as potent inducers of apoptosis. For example, a class of 2-aryl-oxazole-4-carboxamides was discovered to be potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade. aacrjournals.org These compounds demonstrated activity in both drug-sensitive and drug-resistant cancer cell lines, suggesting a mechanism that can bypass common resistance pathways. aacrjournals.org Similarly, isoxazole (B147169) derivatives, which are structural isomers of oxazoles, have been shown to induce both early and late apoptosis in various cancer cell models, including leukemia and glioblastoma. nih.govresearchgate.net The pro-apoptotic activity of these compounds is often linked to the inhibition of survival signals or the activation of stress pathways. For instance, some isoxazole derivatives are known inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is critical for the stability of many oncoproteins. nih.gov
The ability of a compound like 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine to modulate these pathways would depend on its specific cellular targets. Inhibition of a pro-survival kinase or disruption of an anti-apoptotic PPI could trigger the cell's intrinsic apoptotic machinery.
| Compound Class | Cell Line | Effect | Potency (EC₅₀ or GI₅₀) |
| 2-Aryl-oxazole-4-carboxamide | DLD-1 (Colon Cancer) | Caspase-3 Induction | EC₅₀ = 270 nM |
| 2-Aryl-oxazole-4-carboxamide | DLD-1 (Colon Cancer) | Growth Inhibition | GI₅₀ = 229 nM |
| Isoxazole Derivative 4 | K562 (Leukemia) | Apoptosis Induction | 80.1% apoptosis at 100 nM |
| Isoxazole Derivative 8 | K562 (Leukemia) | Apoptosis Induction | 90.6% apoptosis at 10 µM |
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the interrogation of that target's biological function in cells or in vivo. ox.ac.uk The oxazole scaffold is an attractive core for the development of such probes due to its synthetic tractability and favorable physicochemical properties.
Derivatives of this compound could be developed into chemical probes through several strategies. The methylamine group at the 4-position provides a convenient handle for chemical modification. It can be functionalized with reporter tags, such as fluorophores for cellular imaging or biotin (B1667282) for affinity purification and target identification.
Furthermore, the inherent photochemical properties of some heterocyclic rings can be harnessed. For example, isoxazoles and oxadiazolines have been developed as intrinsic photo-cross-linkers for photoaffinity labeling. nih.govbiorxiv.org Upon UV irradiation, these groups can form covalent bonds with nearby amino acid residues of a target protein, enabling the robust identification of binding partners. This approach, applied to an oxazole derivative, could provide definitive evidence of target engagement and help elucidate its mechanism of action. Additionally, highly fluorescent oxazole derivatives have been synthesized and used as organelle-targeting fluorescent probes for live-cell imaging, demonstrating the scaffold's utility in creating tools for cell biology. nih.gov
Advanced Research Applications and Future Perspectives for 2 3 Bromo Phenyl Oxazol 4 Yl Methylamine
Utilization as a Building Block for Complex Architectures
The molecular structure of 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine is endowed with several functional handles that make it an excellent starting point for the synthesis of more complex molecules. The oxazole (B20620) ring is a common motif in many biologically active natural products, particularly those isolated from marine microorganisms. lifechemicals.com The strategic placement of the bromo-phenyl and methylamine (B109427) groups on this core provides distinct reaction sites for elaboration.
The bromine atom on the phenyl ring is a key feature, serving as a versatile anchor for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling the construction of a large library of derivatives from a single precursor.
The primary amine of the methylamine group offers another site for chemical modification. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to form amides, secondary/tertiary amines, sulfonamides, and other derivatives. This functional group is crucial for linking the core scaffold to other molecular fragments, including peptides, polymers, or reporter tags. The combination of these reactive sites allows for a modular approach to synthesis, where complex molecular architectures can be assembled systematically.
| Functional Group | Position | Potential Reactions | Resulting Structures |
| Bromine Atom | 3-position of Phenyl Ring | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling | Bi-aryl compounds, styrenes, phenylacetylenes, N-aryl amines |
| Methylamine Group | 4-position of Oxazole Ring | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Substituted Amines |
| Oxazole Ring | Core Scaffold | Cycloaddition (as azadiene) lifechemicals.com, Ring-opening reactions | Fused heterocyclic systems, functionalized acyclic compounds |
Potential in Catalyst Design or Materials Science
The structural features of this compound suggest its potential application in the fields of catalysis and materials science. Oxazole-containing ligands have been successfully employed in asymmetric catalysis. lifechemicals.com The nitrogen and oxygen atoms of the oxazole ring, along with the nitrogen of the methylamine side chain, can act as coordination sites for transition metals. By synthesizing chiral derivatives of this compound, it may be possible to develop novel ligands for stereoselective transformations.
In materials science, oxadiazole-based heterocycles, which are structurally related to oxazoles, are utilized as building blocks to control material properties. osti.gov The this compound scaffold could be incorporated into polymer backbones or organic frameworks. The bromine atom provides a convenient point for polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create conjugated polymers. Such materials could exhibit interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amine group could be used to functionalize surfaces or nanoparticles, imparting specific chemical properties or allowing for further covalent attachment of other materials.
Unexplored Synthetic Avenues
While the primary functional groups offer clear pathways for derivatization, several more nuanced synthetic avenues remain to be explored. The reactivity of the oxazole ring itself is an area ripe for investigation. Under certain conditions, oxazoles can participate as azadienes in Diels-Alder reactions, providing a route to complex, nitrogen-containing six-membered rings. lifechemicals.com
Further functionalization of the phenyl ring is another promising direction. While the bromine atom directs cross-coupling, electrophilic aromatic substitution reactions could potentially introduce other substituents, such as nitro or acyl groups, onto the ring. The directing effects of the existing oxazole and bromo substituents would need to be carefully considered to control the regioselectivity of such reactions.
Moreover, multi-step synthetic sequences commencing from this compound could lead to novel heterocyclic systems. For instance, intramolecular cyclization reactions involving derivatives of the methylamine group and a substituent introduced at the ortho-position of the phenyl ring could be used to construct fused-ring systems, a common strategy in medicinal chemistry to create rigid and conformationally constrained molecules. mdpi.com
Synergistic Approaches Combining Synthesis, Computation, and Mechanistic Biological Studies
A modern and efficient approach to exploring the potential of this compound, particularly in drug discovery, involves a synergistic combination of synthetic chemistry, computational modeling, and biological evaluation. Computer-aided drug design (CADD) and molecular docking can be employed to predict how derivatives of the core scaffold might interact with specific biological targets, such as enzymes or receptors. nih.gov These computational tools can help prioritize the synthesis of compounds with the highest probability of being active, saving significant time and resources. nih.gov
For instance, a virtual library of derivatives could be generated by computationally modifying the parent compound at its reactive sites. This library could then be screened in silico against a protein of interest. Promising candidates identified through this process would then be synthesized. The synthesized compounds would subsequently be tested in relevant biological assays to validate the computational predictions. This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. Mechanistic studies on the most active compounds would then provide a deeper understanding of their mode of action, guiding the next round of design and synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(3-Bromo-phenyl)-oxazol-4-YL-methylamine with high purity?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between 3-bromophenyl precursors and oxazole intermediates. For example, use a Buchwald-Hartwig amination to introduce the methylamine group .
- Step 2 : Optimize reaction conditions (e.g., Pd-based catalysts, ligand selection) to minimize byproducts. Lower temperatures (0–5°C) improve selectivity for the oxazole ring .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in -NMR at δ 1–3 ppm) .
Q. How can crystallographic data for this compound be obtained and validated?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation from dichloromethane/hexane mixtures at 4°C.
- Step 2 : Collect X-ray diffraction data using a Bruker D8 Venture system (Mo-Kα radiation, λ = 0.71073 Å).
- Step 3 : Refine structures with SHELXL (rigid-body refinement first, followed by anisotropic displacement parameters). Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- -/-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and oxazole methylamine protons (δ 3.5–4.0 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 253.08 with ±0.001 Da accuracy).
- IR Spectroscopy : Detect C-Br stretches (~560 cm) and NH bends (~1600 cm) .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the solid-state packing of this compound?
- Methodology :
- Step 1 : Perform graph-set analysis ( R(8) motifs) using CrystalExplorer to classify NHN and CHBr interactions.
- Step 2 : Compare with Etter’s rules for oxazole derivatives; deviations may indicate steric effects from the bromophenyl group.
- Step 3 : Validate with Hirshfeld surface analysis (e.g., 12% BrH contacts vs. 8% in non-brominated analogs) .
Q. Can DFT calculations predict the electronic properties and reactivity of this compound?
- Methodology :
- Step 1 : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps. Expect a gap of ~4.2 eV due to electron-withdrawing Br and oxazole groups.
- Step 2 : Apply the Colle-Salvetti correlation-energy functional to model charge distribution. The bromine atom shows a partial charge of −0.23 e, enhancing electrophilic substitution at the para position .
Q. What in vitro assays are suitable for evaluating bioactivity in neuropathic pain models?
- Methodology :
- Step 1 : Screen for MT2 receptor agonism using CHO-K1 cells transfected with human MT2 receptors. Measure cAMP inhibition (EC < 20 nM for active derivatives).
- Step 2 : Validate in rat spinal nerve ligation models. Compare to UCM924 (a known MT2 agonist) for antinociceptive efficacy (e.g., 40 mg/kg dose reduces mechanical allodynia by 60% over 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

